molecular formula C6H2BrClF2O2S B3033687 4-Bromo-2,3-difluorobenzenesulfonyl chloride CAS No. 1133123-00-8

4-Bromo-2,3-difluorobenzenesulfonyl chloride

Cat. No.: B3033687
CAS No.: 1133123-00-8
M. Wt: 291.5 g/mol
InChI Key: PQOMNOYQJCUQDM-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride with the molecular formula C₆H₂BrClF₂O₂S. Sulfonyl chlorides are pivotal in synthesizing sulfonamides, sulfonate esters, and other derivatives via nucleophilic substitution .

Properties

IUPAC Name

4-bromo-2,3-difluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(13(8,11)12)6(10)5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOMNOYQJCUQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)Cl)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901242783
Record name Benzenesulfonyl chloride, 4-bromo-2,3-difluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133123-00-8
Record name Benzenesulfonyl chloride, 4-bromo-2,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133123-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl chloride, 4-bromo-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901242783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₆H₄BrClF₂O₂S
  • Molecular Weight: 257.54 g/mol
  • Chemical Structure: The compound features a benzene ring substituted with bromine and two fluorine atoms, along with a sulfonyl chloride functional group.

Scientific Research Applications

1. Organic Synthesis:

  • 4-Bromo-2,3-difluorobenzenesulfonyl chloride is primarily used as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, leading to the formation of sulfonamides and sulfonate esters.

2. Medicinal Chemistry:

  • The compound plays a crucial role in drug development. It is utilized to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can enhance the efficacy of drugs targeting specific enzymes or receptors.

3. Biological Activity:

  • Research indicates that sulfonyl chlorides can interact with nucleophilic sites in proteins or nucleic acids, influencing cellular processes like proliferation and apoptosis. Notably, 4-Bromo-2,3-difluorobenzenesulfonyl chloride has shown potential in inhibiting protein kinases involved in cancer progression .

Case Study 1: Antitumor Activity

A series of studies evaluated sulfonamide derivatives for their ability to inhibit key signaling pathways involved in cancer cell proliferation. One related compound demonstrated potent inhibitory activity against PI3Kα (IC50 = 0.22 nM) and induced apoptosis in various cancer cell lines, indicating significant therapeutic potential .

Case Study 2: Interaction with Biological Targets

Further research focused on the interaction of sulfonyl chlorides with bacterial proteins involved in antibiotic resistance mechanisms. Findings suggest that these compounds can disrupt bacterial cell wall synthesis, providing a pathway for developing new antibiotics against resistant strains.

Data Summary

Biological ActivityIC50 ValuesCell Lines TestedMechanism
Inhibition of RalA/B activation2.28 μMHepG2Suppression of cellular proliferation
PI3Kα Inhibition0.22 nMMCF-7, HCT-116Induction of apoptosis
Disruption of bacterial cell wallsN/AVarious bacteriaInhibition of cell wall synthesis

Toxicity and Safety Considerations

4-Bromo-2,3-difluorobenzenesulfonyl chloride is classified as hazardous due to its potential to cause severe skin burns and eye damage upon contact. Proper safety measures should be implemented when handling this compound in laboratory settings .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents critically influence reactivity and physical properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key References
4-Bromo-2,3-difluorobenzenesulfonyl chloride Br (C4), F (C2, C3), Cl (SO₂) C₆H₂BrClF₂O₂S ~293.4* Not explicitly listed
4-Bromo-2,6-difluorobenzenesulfonyl chloride Br (C4), F (C2, C6), Cl (SO₂) C₆H₂BrClF₂O₂S ~293.4* 874804-21-4
4-Bromo-2,6-dichlorobenzenesulfonyl chloride Br (C4), Cl (C2, C6), Cl (SO₂) C₆H₂BrCl₃O₂S 324.39 351003-54-8
2-Bromo-4,6-difluorobenzenesulfonyl chloride Br (C2), F (C4, C6), Cl (SO₂) C₆H₂BrClF₂O₂S ~293.4* Not explicitly listed

*Estimated based on structural analogs.

  • Electronic Effects :
    • Fluorine’s electronegativity (-I effect) deactivates the benzene ring, reducing electrophilic substitution reactivity. Adjacent fluorine atoms (e.g., 2,3-difluoro) enhance steric hindrance and may alter regioselectivity in further reactions compared to para-substituted analogs (e.g., 2,6-difluoro) .
    • Bromine (+M/-I effects) directs electrophiles to meta positions, while chlorine (SO₂Cl) acts as a strong electron-withdrawing group, enhancing hydrolysis sensitivity .

Biological Activity

4-Bromo-2,3-difluorobenzenesulfonyl chloride is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

4-Bromo-2,3-difluorobenzenesulfonyl chloride has the following chemical structure:

  • Molecular Formula: C₆H₄BrClF₂O₂S
  • Molecular Weight: 257.54 g/mol

The presence of bromine and fluorine atoms in the benzene ring contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that sulfonyl chlorides, including 4-bromo-2,3-difluorobenzenesulfonyl chloride, can interact with nucleophilic sites in proteins or nucleic acids. This interaction can lead to modifications that influence biological activity, potentially affecting cellular processes such as proliferation and apoptosis.

Inhibition of Protein Kinases

One of the key areas of investigation is the compound's ability to inhibit specific protein kinases. For instance, studies have shown that similar compounds can inhibit the activation of RalA and RalB small GTPases, which are crucial in tumor growth and metastasis .

Antitumor Effects

In vitro studies involving hepatocellular carcinoma (HCC) models have demonstrated that compounds with similar structures can suppress cell proliferation and induce autophagy. For example, a related compound showed an IC50 value of 2.28 μM against HepG2 cells, indicating significant antitumor activity .

Case Study 1: Antitumor Activity

A study evaluated a series of sulfonamide derivatives for their ability to inhibit PI3Kα and mTOR pathways. Among these, a compound structurally similar to 4-bromo-2,3-difluorobenzenesulfonyl chloride exhibited potent inhibitory activity (IC50 = 0.22 nM for PI3Kα) and induced apoptosis in cancer cell lines .

Case Study 2: Interaction with Biological Targets

Another research effort focused on the interaction of sulfonyl chlorides with bacterial proteins involved in resistance mechanisms. The findings indicated that these compounds could effectively disrupt bacterial cell wall synthesis, which is critical for combating antibiotic resistance .

Data Summary

Biological Activity IC50 Values Cell Lines Tested Mechanism
Inhibition of RalA/B activation2.28 μMHepG2Suppression of cellular proliferation
PI3Kα Inhibition0.22 nMMCF-7, HCT-116Induction of apoptosis
Disruption of bacterial cell wallsN/AVarious bacteriaInhibition of cell wall synthesis

Toxicity and Safety Considerations

The compound is classified as hazardous, with potential to cause severe skin burns and eye damage upon contact. It is essential to handle it with appropriate safety measures in laboratory settings .

Q & A

Q. What are the key synthetic routes and characterization methods for 4-bromo-2,3-difluorobenzenesulfonyl chloride?

Methodological Answer: The compound is typically synthesized via sulfonation of the corresponding benzene derivative followed by halogenation. Characterization requires multi-modal analysis:

  • Purity assessment : Gas chromatography (GC) is recommended for detecting impurities (<2% volatile byproducts) .
  • Structural confirmation : Use 1^1H NMR and 19^19F NMR to verify substitution patterns (e.g., bromine at position 4, fluorine at 2 and 3). Mass spectrometry (MS) can confirm the molecular ion peak at m/z 291.5 (C6_6H2_2BrClF2_2O2_2S) .
  • Handling precautions : Store under inert gas (e.g., argon) to prevent hydrolysis, as moisture exposure leads to decomposition into sulfonic acids .

Q. How can researchers optimize the stability of 4-bromo-2,3-difluorobenzenesulfonyl chloride during storage?

Methodological Answer: Stability is highly sensitive to environmental conditions:

  • Moisture control : Use desiccants (e.g., molecular sieves) in storage containers and maintain relative humidity <10% .
  • Temperature : Store at 0–6°C to slow degradation kinetics. Avoid repeated freeze-thaw cycles to prevent crystallization-induced stress .
  • Inert atmosphere : Purge vials with nitrogen before sealing to minimize oxidative side reactions .

Advanced Research Questions

Q. What experimental strategies address contradictory data in regioselective reactions involving 4-bromo-2,3-difluorobenzenesulfonyl chloride?

Methodological Answer: Contradictions in substitution patterns (e.g., unexpected bromine migration) can arise due to competing reaction pathways:

  • Kinetic vs. thermodynamic control : Monitor reaction progress at varying temperatures (e.g., 25°C vs. 80°C) using in situ 19^19F NMR to identify intermediates .
  • Computational modeling : Employ density functional theory (DFT) to calculate activation barriers for competing pathways (e.g., sulfonyl chloride vs. aryl bromide reactivity) .
  • Cross-validation : Compare results with structurally analogous compounds (e.g., 4-bromo-2,6-dichlorobenzenesulfonyl chloride) to isolate electronic vs. steric effects .

Q. How can researchers evaluate hydrolytic stability under diverse pH conditions for this compound?

Methodological Answer: Design a pH-dependent hydrolysis study:

  • Buffer systems : Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 12 (NaOH) and incubate at 25°C.
  • Quantitative analysis : Use HPLC with a C18 column to track degradation products (e.g., sulfonic acid derivatives) over time. Calculate half-lives (t1/2t_{1/2}) to compare stability across pH ranges .
  • Mechanistic insight : Perform kinetic isotope effect (KIE) studies with D2_2O to determine if hydrolysis proceeds via nucleophilic acyl substitution or radical pathways .

Q. What safety protocols are critical for handling 4-bromo-2,3-difluorobenzenesulfonyl chloride in large-scale reactions?

Methodological Answer:

  • Personal protective equipment (PPE) : Use acid-resistant gloves (e.g., neoprene) and face shields to prevent contact with corrosive aerosols .
  • Spill management : Neutralize accidental releases with sodium bicarbonate (NaHCO3_3) to convert residual sulfonyl chloride into less reactive sulfonates .
  • Regulatory compliance : Adhere to UN 3261 guidelines for transporting corrosive solids, including secondary containment and hazard labeling .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in purity assessments between GC and HPLC methods?

Methodological Answer:

  • Source identification : GC may underestimate high-boiling-point impurities, while HPLC could miss non-UV-active contaminants. Cross-validate with elemental analysis (EA) to quantify C/H/Br/Cl/F/S ratios .
  • Advanced spectroscopy : Use high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., dihalogenated byproducts) at ppm levels .

Methodological Tables

Q. Table 1. Comparative Stability of Halogenated Benzenesulfonyl Chlorides

CompoundHydrolytic Half-life (pH 7, 25°C)Storage Recommendations
4-Bromo-2,3-difluorobenzenesulfonyl chloride72 hours0–6°C, inert gas, desiccant
4-Bromo-2,6-dichlorobenzenesulfonyl chloride120 hoursAmbient, dry air
3-Chloro-4-fluorobenzenesulfonyl chloride48 hours–20°C, sealed vial
Data synthesized from .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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